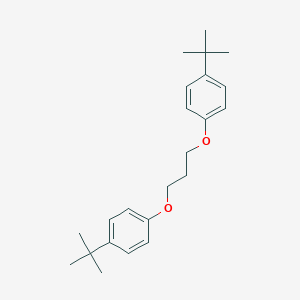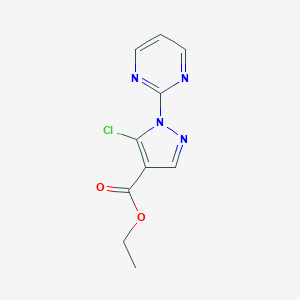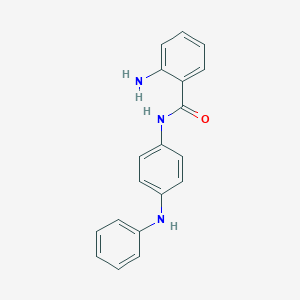
1,3-Bis(4-(tert-Butyl)phenoxy)propan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Bis(4-(tert-butyl)phenoxy)propane” is an organic compound with the formula C23H32O2 . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, new polyamides were synthesized through the direct polycondensation reaction of 1,3-bis(4-carboxy phenoxy) propane with six derivatives of hydantoins .Chemical Reactions Analysis
While specific chemical reactions involving “1,3-Bis(4-(tert-butyl)phenoxy)propane” are not mentioned in the available resources, related compounds have been used in various chemical reactions. For example, in the presence of 1,3-bis (tert -butyl (pyridin-2-yl)phosphanyl)propane, the desired esters are obtained in good yields and selectivities .Physical And Chemical Properties Analysis
“1,3-Bis(4-(tert-butyl)phenoxy)propane” has a density of 1.0±0.1 g/cm3 and a boiling point of 441.2±38.0 °C at 760 mmHg . The compound should be stored sealed in dry conditions at 2-8°C .Wirkmechanismus
Target of Action
A similar compound, 1,1- (propane-1,3-diyl)bis (4-tert-butylpyridinium) diiodide (mb327), has been shown to interact with the ion channel of the nicotinic acetylcholine receptor .
Mode of Action
It’s worth noting that ethers, a class of compounds to which this molecule belongs, can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation .
Result of Action
A related compound, mb399, has been shown to improve survival of animals poisoned with the organophosphorus nerve agent soman when used therapeutically in combination with hyoscine and physostigmine .
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Bis(4-(tert-butyl)phenoxy)propane has a number of advantages and limitations for use in laboratory experiments. It is a non-toxic compound that is soluble in organic solvents, making it an ideal reagent for a variety of experiments. Additionally, 1,3-Bis(4-(tert-butyl)phenoxy)propane is a lipophilic compound that can interact with cell membranes, allowing it to cross the cell membrane and enter the cell. However, 1,3-Bis(4-(tert-butyl)phenoxy)propane can also interact with enzymes and other proteins, potentially affecting their function. Therefore, it is important to be aware of the possible effects of 1,3-Bis(4-(tert-butyl)phenoxy)propane on biochemical pathways before using it in an experiment.
Zukünftige Richtungen
The use of 1,3-Bis(4-(tert-butyl)phenoxy)propane in scientific research and laboratory experiments is an area of active research. Possible future directions include the development of new synthetic methods for the synthesis of 1,3-Bis(4-(tert-butyl)phenoxy)propane, the identification of new uses for 1,3-Bis(4-(tert-butyl)phenoxy)propane, and the development of new applications for 1,3-Bis(4-(tert-butyl)phenoxy)propane. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,3-Bis(4-(tert-butyl)phenoxy)propane and to identify new potential uses for the compound. Finally, further research is needed to identify potential safety concerns associated with the use of 1,3-Bis(4-(tert-butyl)phenoxy)propane in laboratory experiments.
Synthesemethoden
1,3-Bis(4-(tert-butyl)phenoxy)propane is synthesized from the reaction of 4-(tert-butyl)phenol and propylene oxide in the presence of a base catalyst. The reaction is carried out at temperatures ranging from 100°C to 120°C and is usually completed within one hour. The reaction is typically carried out in a solvent such as toluene or acetonitrile. The reaction yields a product with a purity of greater than 95%.
Wissenschaftliche Forschungsanwendungen
Organische Feldeffekttransistoren (OFETs)
Diese Verbindung kann bei der Synthese von Polymeren für OFET-Anwendungen verwendet werden, da sie aufgrund ihrer potenziellen Auswirkungen auf die Eigenschaften des Copolymers und die Leistung des Geräts, ähnlich wie bei ihren verwandten Verbindungen, einsetzbar ist .
Sicherheit von Lebensmittelkontaktmaterialien
Verbindungen, die strukturell mit 1,3-Bis(4-(tert-Butyl)phenoxy)propan verwandt sind, wurden hinsichtlich ihrer Sicherheit als Lebensmittelkontaktmaterialien bewertet, was auf mögliche Anwendungen in diesem Bereich hindeutet .
Synthese von fortgeschrittenen Materialien
Die Verbindung könnte an der Synthese von fortschrittlichen Materialien für verschiedene wissenschaftliche Anwendungen beteiligt sein, wie aus ihrer Verwendung in Forschung und Entwicklung durch Chemieunternehmen hervorgeht .
Organische Synthese
Es kann Anwendungen in der organischen Synthese geben, wie z. B. bei der Herstellung von geruchlosen Benzo[1,2-d;4,5-d’]-bis[1,3]dithiolen und tert-Butylarylsulfiden durch C-S-Kreuzkupplung .
Polym Chemie
Verwandte Verbindungen wurden bei der Synthese von Polymeren mit spezifischen optischen Eigenschaften und Morphologien eingesetzt, was auf mögliche Anwendungen in der Polymerchemie hindeutet .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-tert-butyl-4-[3-(4-tert-butylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-22(2,3)18-8-12-20(13-9-18)24-16-7-17-25-21-14-10-19(11-15-21)23(4,5)6/h8-15H,7,16-17H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKFOUZFBQVZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367140 |
Source


|
| Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102756-13-8 |
Source


|
| Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)
![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)

![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)





![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)


